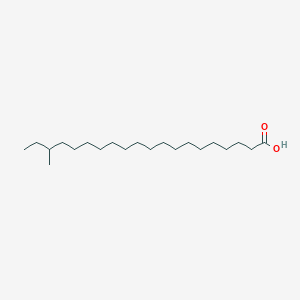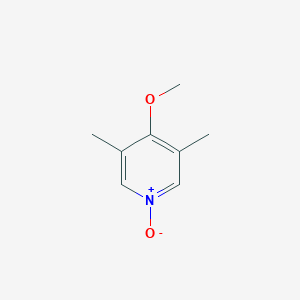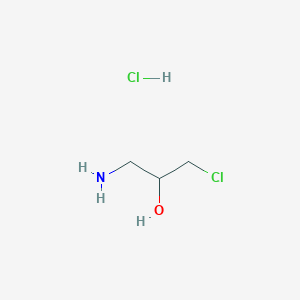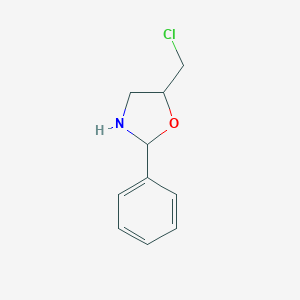
羽毛球
描述
Padmatin, a term that appears to be a variation or misspelling of "Padma" in the context of Tibetan medicine, refers to a series of herbal formulations based on traditional Tibetan recipes. These formulations, such as Padma 28, Padma Lax, and Padma Hepaten, have been used in Europe for various therapeutic purposes. Padma 28 is known for its application in treating circulatory disorders like peripheral arterial occlusive disease (PAOD) , while Padma Lax is used for treating constipation-predominant irritable bowel syndrome , and Padma Hepaten is recognized for its hepatoprotective properties .
Synthesis Analysis
The synthesis of Padma formulations is based on ancient Tibetan recipes that combine multiple herbal components. These formulations are produced following specific guidelines to ensure consistency and efficacy. The synthesis process is not detailed in the provided papers, but it is clear that the formulations are complex and contain a variety of secondary plant substances, including terpenes, polyphenols, flavonoids, and tannins .
Molecular Structure Analysis
The molecular structure of the compounds within Padma formulations is diverse due to the presence of various herbal ingredients. For instance, Padma Hepaten contains chebulic ellagitannins (ChETs), which are plant-derived polyphenols with a structure based on chebulic acid subunits . These complex molecules contribute to the overall biological activity of the formulations.
Chemical Reactions Analysis
The chemical reactions involving Padma formulations are primarily related to their interaction with biological systems. For example, Padma 28 has been shown to modulate interferon-gamma-induced tryptophan degradation and neopterin production in human peripheral blood mononuclear cells (PBMC) in vitro . Additionally, the herbal preparation can influence the production of matrix metalloproteinases (MMPs) and type I procollagen in human dermal fibroblasts .
Physical and Chemical Properties Analysis
The physical and chemical properties of Padma formulations are characterized by their multi-component nature, which results in a broad spectrum of biological activities. The formulations are known for their antioxidant properties, as evidenced by their ability to protect against neurotoxicity in PC12 cells . Padma 28 also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines in human blood monocytes and by reducing the respiratory burst in human neutrophils .
Relevant Case Studies
Several clinical trials and studies have been conducted to evaluate the efficacy of Padma formulations. A meta-analysis of five trials showed that Padma 28 significantly increased walking distance in patients with PAOD . Padma Lax demonstrated safety and effectiveness in treating constipation-predominant irritable bowel syndrome in a double-blind randomized pilot study . In vitro studies have shown that Padma Hepaten's main phenolics are bioaccessible and can transform into bioactive urolithins by the human gut microbiota, suggesting a role in hepatic prevention against oxidative damage .
科学研究应用
计算机视觉和羽毛球目标跟踪
“羽毛球”已在计算机视觉技术的帮助下,被应用于羽毛球运动的探索。 研究人员已经探索了利用非同步多视角视频来估计羽毛球3D位置的方法 . 羽毛球运动中的挑战在于羽毛球不可预测的运动轨迹、观察尺寸小以及速度变化。 通过利用运动模糊作为稳定的估计技术,这项研究提高了羽毛球目标跟踪的准确性。
机器人快速羽毛球定位
在机器人领域,“羽毛球”在快速羽毛球定位中发挥作用。 基于流形学习的方法已被应用于提高羽毛球机器人的击球精度和效率 . 该方法结合了3D视觉、轨迹预测和误差消除。时钟同步和运动补偿进一步提高了定位精度,展示了该研究的实用价值。
羽毛球教学游戏理解法
“羽毛球”在教学法中也得到了应用。 具体来说,教学游戏理解 (TGFU) 方法已应用于大学的羽毛球选修课 . 与仅基于教学方法的传统技术不同,TGFU 激发了学生的参与度,促进了主动学习,提高了教学效果。 通过融入“羽毛球”,教师可以创造充满活力和互动性的羽毛球课堂。
羽毛球分步移动的生物力学见解
灵活的站位在羽毛球中至关重要,分步移动技术在其中扮演着举足轻重的角色。 研究人员已经研究了分步移动对羽毛球正手和反手冲刺的生物力学影响 . 了解“羽毛球”如何影响冲刺时的运动效率可以提高球员在场上的表现。
高压正手扣杀的生物力学
高压正手扣杀是羽毛球的一项关键进攻性击球。 生物力学分析已经探索了这项击球,考虑了新手和熟练球员 . 通过研究“羽毛球”在扣杀过程中的复杂方面,研究人员可以获得关于优化技术和力量生成的见解。
属性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJBTFHICBFNE-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345634 | |
| Record name | Padmatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80453-44-7 | |
| Record name | Padmatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of Padmatin in nature?
A1: Padmatin has been identified in various plant species. Some examples mentioned in the provided research include the bark of Populus alba glandulosa [], the aerial parts of Pulicaria jaubertii [], the leaves of specific Japanese Artemisia taxa [], the thorns of Gleditsia sinensis Lam. [], Blumea balsanifera DC. [], and the heartwood of Prunus puddum [].
Q2: Has the antifungal activity of Padmatin been studied?
A3: While Padmatin itself has not been extensively studied for its antifungal properties, a related compound, Padmatin 3-acetate, isolated from Heterothalamus alienus, demonstrated moderate antifungal activity against various dermatophyte species []. This suggests that further investigation into the potential antifungal properties of Padmatin and its derivatives could be warranted.
Q3: Are there analytical techniques available to isolate and identify Padmatin from plant sources?
A4: Yes, several techniques have been successfully employed to isolate and characterize Padmatin. Researchers have utilized methods like silica gel column chromatography, thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-speed counter-current chromatography (HSCCC) for the extraction and purification of Padmatin from different plant materials [, ].
Q4: What spectroscopic techniques are used to confirm the structure of Padmatin?
A5: The structure of Padmatin has been elucidated using a combination of spectroscopic techniques. These include ultraviolet-visible spectroscopy (UV), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, and HMBC), and high-performance liquid chromatography with diode-array detection coupled to quadrupole time-of-flight mass spectrometry (HPLC-DAD/QTOF-MS) [, , ].
Q5: What is the significance of 2D-NMR techniques in understanding the structure of Padmatin and related compounds?
A6: The use of 2D-NMR techniques, such as HSQC and HMBC, has proven crucial in accurately assigning the positions of hydrogen (H) and carbon (C) atoms within the molecular structure of Padmatin and related dihydroflavonol compounds. Notably, these techniques led to the revision of previously assigned positions for H-6 and H-8 in these compounds [], highlighting the importance of advanced spectroscopic methods for accurate structural characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

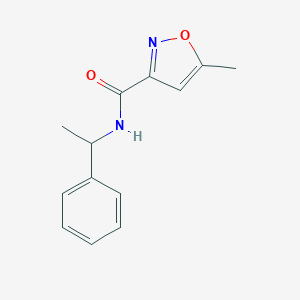

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
